molecular formula C10H15NO4 B6270772 5-{[(tert-butoxy)carbonyl]amino}pent-2-ynoic acid CAS No. 1175621-48-3

5-{[(tert-butoxy)carbonyl]amino}pent-2-ynoic acid

Cat. No.: B6270772
CAS No.: 1175621-48-3
M. Wt: 213.2
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Description

5-{[(tert-butoxy)carbonyl]amino}pent-2-ynoic acid is a chemical compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a pent-2-ynoic acid moiety. This compound is of significant interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(tert-butoxy)carbonyl]amino}pent-2-ynoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often include ambient temperature or mild heating to facilitate the protection process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{[(tert-butoxy)carbonyl]amino}pent-2-ynoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving hydrogenation catalysts.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used for reduction.

    Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

5-{[(tert-butoxy)carbonyl]amino}pent-2-ynoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amino acids.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications.

    Medicine: It serves as a precursor in the development of pharmaceuticals and bioactive compounds.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[(tert-butoxy)carbonyl]amino}pent-2-ynoic acid involves the interaction of its functional groups with molecular targets. The tert-butoxycarbonyl group provides protection to the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the amino group can participate in various biochemical pathways, influencing enzyme activity and protein interactions .

Comparison with Similar Compounds

Similar Compounds

    5-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoic acid: Similar in structure but with a methyl group on the benzene ring.

    2-{[(tert-butoxy)carbonyl]amino}pent-4-ynoic acid: Similar structure with a different position of the alkyne group.

Uniqueness

5-{[(tert-butoxy)carbonyl]amino}pent-2-ynoic acid is unique due to its specific combination of a pent-2-ynoic acid moiety and a tert-butoxycarbonyl-protected amino group. This unique structure allows for specific reactivity and applications in organic synthesis and biochemical studies .

Properties

CAS No.

1175621-48-3

Molecular Formula

C10H15NO4

Molecular Weight

213.2

Purity

95

Origin of Product

United States

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